(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide
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Overview
Description
The compound (2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[1111002,1104,9015,23017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically includes the formation of key intermediates through reactions such as amide bond formation, esterification, and cyclization. The reaction conditions may involve the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide include other complex organic molecules with similar functional groups and structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can highlight its potential advantages and limitations.
Properties
Molecular Formula |
C55H71N9O13S |
---|---|
Molecular Weight |
1098.3 g/mol |
IUPAC Name |
(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide |
InChI |
InChI=1S/C55H71N9O13S/c1-7-20-63(21-8-2)22-14-13-18-41(61-51(68)48(34(4)5)62-46(65)19-12-10-11-16-35-27-57-54(58-28-35)78(6,72)73)50(67)56-29-47(66)59-32-74-23-15-17-36-37-24-44-45(77-33-76-44)26-42(37)60-49-38(36)30-64-43(49)25-40-39(52(64)69)31-75-53(70)55(40,71)9-3/h24-28,34,41,48,71H,7-10,12-15,17-23,29-33H2,1-6H3,(H,56,67)(H,59,66)(H,61,68)(H,62,65)/t41-,48-,55-/m0/s1 |
InChI Key |
HZTIRNJXQJVRDP-OPQNLWLXSA-N |
Isomeric SMILES |
CCCN(CCC)CCCC[C@@H](C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)[C@H](C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C |
Canonical SMILES |
CCCN(CCC)CCCCC(C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)C(C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C |
Origin of Product |
United States |
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